4-Bromo-2-(1,2,4-triazol-4-yliminomethyl)phenol
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Overview
Description
4-Bromo-2-(1,2,4-triazol-4-yliminomethyl)phenol is a heterocyclic compound that features a bromine atom, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,2,4-triazol-4-yliminomethyl)phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-amino-1,2,4-triazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(1,2,4-triazol-4-yliminomethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2-(1,2,4-triazol-4-yliminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,2,4-triazol-4-yliminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenol group can participate in redox reactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 4-Bromo-2-(1,2,3-triazol-4-yliminomethyl)phenol
- 4-Bromo-2-(1,2,4-triazol-3-yliminomethyl)phenol
- 4-Bromo-2-(1,3,4-triazol-4-yliminomethyl)phenol
Comparison: While these compounds share structural similarities, the position of the triazole ring and the nature of the substituents can significantly influence their chemical reactivity and biological activity. 4-Bromo-2-(1,2,4-triazol-4-yliminomethyl)phenol is unique due to its specific arrangement of functional groups, which can result in distinct interactions with molecular targets and different applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-(1,2,4-triazol-4-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKBUYYFGCGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NN2C=NN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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